sodium;dimethylarsinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound identified as “sodium;dimethylarsinate” is a significant chemical entity with diverse applications in various fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sodium;dimethylarsinate involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of high-purity reagents and controlled environments to ensure the desired chemical structure is achieved. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced chemical engineering techniques. This includes the use of large-scale reactors, continuous flow systems, and automated monitoring to maintain consistency and quality. The industrial production methods are designed to optimize yield and minimize waste, ensuring an efficient and sustainable process.

Análisis De Reacciones Químicas

Acidification to Dimethylarsine Gas

Sodium dimethylarsinate reacts with strong acids (e.g., HCl, H2SO4, HNO3) to produce toxic dimethylarsine gas ((CH3)2AsH) in a redox reaction . This reaction is critical in hazardous material handling due to the gas’s acute toxicity.

Reaction:

(CH3)2AsO2Na+HCl→(CH3)2AsH↑+NaCl+H2O+CO2

Conditions: Room temperature, aqueous acidic medium.

Reduction to Dimethylarsine

Reduction with zinc and hydrochloric acid converts sodium dimethylarsinate to dimethylarsine, a volatile liquid :

Reaction:

(CH3)2AsO2Na+2Zn+4HCl→(CH3)2AsH+2ZnCl2+2H2O+CO2

Application: Intermediate in synthesizing organoarsenic compounds.

Reaction with Sulfur Dioxide and Hydrogen Iodide

In the presence of HI and SO2, sodium dimethylarsinate forms dimethylarsine iodide :

(CH3)2AsO2Na+SO2+HI→(CH3)2AsI+NaHSO3+H2O

Product Use: Precursor for arsenic-containing pharmaceuticals.

Sulfur Substitution with Hydrogen Sulfide

Treatment with H2S yields dithiocacodylic acid , a sulfur analog :

(CH3)2AsO2Na+2H2S→(CH3)2AsS2H+NaOH+H2O

Conditions: Aqueous solution, ambient temperature.

Formation of Dimethyldiselenoarsinate

Sodium dimethylarsinate reacts with sodium selenite and glutathione (GSH) to form the arsenic-selenium complex dimethyldiselenoarsinate :

Reaction:

(CH3)2AsO2Na+Na2SeO3+GSH→(CH3)2AsSe2−+Byproducts

Structural Confirmation (EXAFS Data) :

| Bond Type | Bond Length (Å) | Coordination Number |

|---|---|---|

| As–C | 1.943 | 2 |

| As–Se | 2.279 | 2 |

Characterization: ESI-MS (m/z 263) and 77Se NMR (δ 112.8 ppm).

Redox Reaction with Sulfurous Acid

Reduction by sulfurous acid forms cacodyl oxide ((CH3)2As–O–As(CH3)2) :

2(CH3)2AsO2Na+H2SO3→(CH3)2As–O–As(CH3)2+Na2SO4+H2O

Interaction with Oxidizing Agents

Sodium dimethylarsinate reacts with halogens (Cl2, Br2, F2) and strong bases (e.g., NaOH), though products are less well-documented . These reactions are critical in environmental degradation studies.

Aplicaciones Científicas De Investigación

Agricultural Applications

Sodium dimethylarsinate is widely utilized as a herbicide . It acts as a non-selective contact herbicide, primarily used for:

- Cotton Defoliation : The compound is employed to facilitate the harvesting of cotton by defoliating the plants, allowing for easier mechanical harvesting .

- Weed Control : It is also effective in controlling weeds around non-bearing citrus trees, lawns, and along utility lines. The herbicide works by desiccating various plant species .

Table 1: Herbicidal Properties of Sodium Dimethylarsinate

| Application Area | Description |

|---|---|

| Cotton Defoliation | Used to remove leaves from cotton plants |

| Weed Control | Effective against a variety of unwanted vegetation |

| Non-Selective Herbicide | Acts on various plant species indiscriminately |

Laboratory Applications

In laboratory settings, sodium dimethylarsinate serves as a buffering agent . It is commonly used in microscopy and histological studies due to its ability to maintain stable pH levels in biological samples .

Key Uses in Laboratories:

- Microscopy : Sodium cacodylate buffers are crucial for preparing tissue samples for electron microscopy.

- Histology : It aids in preserving the morphology of biological specimens during sectioning and staining processes.

Health and Safety Considerations

While sodium dimethylarsinate has beneficial applications, it also poses health risks. Exposure can lead to symptoms such as nausea, vomiting, and muscle cramps. Chronic exposure may result in more severe health issues, including potential carcinogenic effects .

Safety Data Summary

- Exposure Risks : Weakness, poor appetite, nausea.

- Chronic Effects : Potential carcinogenicity; skin lesions and peripheral neuropathy are noted in cases of prolonged exposure .

- Handling Precautions : Proper training on handling and storage is essential due to its toxicity and reactivity with strong acids .

Case Studies and Research Findings

Recent studies have investigated the health implications of arsenic compounds, including sodium dimethylarsinate. A notable population-based case-control study found associations between urinary arsenic levels (including dimethylarsinate) and increased odds of skin cancer (SCC) among participants exposed to arsenic through drinking water .

Findings Overview

- Increased urinary levels of dimethylarsinate correlated with higher odds ratios for SCC.

- The study adjusted for various confounding factors such as age, sex, and dietary habits to ensure robust results.

Mecanismo De Acción

The mechanism of action of sodium;dimethylarsinate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, altering their activity and function. The pathways involved may include enzymatic reactions, signal transduction processes, and other biochemical mechanisms that are crucial for its biological activity.

Comparación Con Compuestos Similares

Similar Compounds: sodium;dimethylarsinate can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with comparable chemical structures and reactivity profiles. These compounds may share certain properties but differ in their specific applications and effects.

Uniqueness: The uniqueness of this compound lies in its distinct chemical properties and the specific ways it interacts with other molecules. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.

Propiedades

IUPAC Name |

sodium;dimethylarsinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7AsO2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQKEDIOMGYHEB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

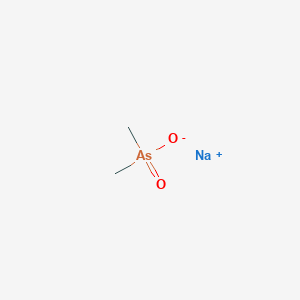

C[As](=O)(C)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[As](=O)(C)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6AsNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.